4-benzyl-7-bromo-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-ol 4-benzyl-7-bromo-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-ol
Brand Name: Vulcanchem
CAS No.: 4635-48-7
VCID: VC15553374
InChI: InChI=1S/C22H19BrN2O/c23-18-11-12-20-19(13-18)22(17-9-5-2-6-10-17)25(15-21(26)24-20)14-16-7-3-1-4-8-16/h1-13,22H,14-15H2,(H,24,26)
SMILES:
Molecular Formula: C22H19BrN2O
Molecular Weight: 407.3 g/mol

4-benzyl-7-bromo-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-ol

CAS No.: 4635-48-7

Cat. No.: VC15553374

Molecular Formula: C22H19BrN2O

Molecular Weight: 407.3 g/mol

* For research use only. Not for human or veterinary use.

4-benzyl-7-bromo-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-ol - 4635-48-7

Specification

CAS No. 4635-48-7
Molecular Formula C22H19BrN2O
Molecular Weight 407.3 g/mol
IUPAC Name 4-benzyl-7-bromo-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Standard InChI InChI=1S/C22H19BrN2O/c23-18-11-12-20-19(13-18)22(17-9-5-2-6-10-17)25(15-21(26)24-20)14-16-7-3-1-4-8-16/h1-13,22H,14-15H2,(H,24,26)
Standard InChI Key MKUMZLZNDWDFBH-UHFFFAOYSA-N
Canonical SMILES C1C(=O)NC2=C(C=C(C=C2)Br)C(N1CC3=CC=CC=C3)C4=CC=CC=C4

Introduction

Structural Characteristics and Molecular Properties

Core Benzodiazepine Framework

The benzodiazepine core consists of a fused benzene ring and a diazepine ring, forming a bicyclic structure. In 4-benzyl-7-bromo-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-ol, the diazepine ring is partially saturated (4,5-dihydro configuration), which reduces planarity and alters receptor-binding dynamics compared to fully aromatic analogs . The saturation at positions 4 and 5 introduces chirality, potentially resulting in enantiomers with distinct pharmacological profiles.

Substituent Analysis

  • Benzyl Group (Position 4): The benzyl substituent enhances lipophilicity, improving blood-brain barrier permeability. This group also provides steric bulk, which may influence binding affinity at GABA-A receptors.

  • Bromine Atom (Position 7): Bromine’s electronegativity and atomic radius facilitate halogen bonding with receptor residues, potentially enhancing target engagement. Compared to chlorine, bromine’s larger size may reduce metabolic clearance, extending half-life .

  • Phenyl Group (Position 5): The phenyl ring contributes to hydrophobic interactions within receptor pockets, stabilizing ligand-receptor complexes.

Table 1: Key Structural Features

FeaturePositionRole
Benzodiazepine coreBicyclic scaffold
Benzyl group4Lipophilicity, steric effects
Bromine atom7Halogen bonding, stability
Phenyl group5Hydrophobic interactions

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 4-benzyl-7-bromo-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-ol involves multi-step strategies:

  • Core Formation: Condensation of o-phenylenediamine with ketone precursors generates the diazepine ring.

  • Bromination: Electrophilic aromatic substitution introduces bromine at position 7 using reagents like N-bromosuccinimide (NBS).

  • Benzylation: Alkylation with benzyl bromide installs the benzyl group at position 4 under basic conditions (e.g., K₂CO₃ in DMF).

  • Oxidation/Hydroxylation: The hydroxyl group at position 2 is introduced via oxidation or nucleophilic substitution .

Reactivity Profile

  • Nucleophilic Substitution: The bromine atom at position 7 is susceptible to displacement by nucleophiles (e.g., amines, thiols), enabling derivatization.

  • Hydroxyl Group Reactions: The 2-hydroxy group can undergo acetylation, methylation, or serve as a hydrogen bond donor in receptor interactions .

  • Benzyl Group Stability: The benzyl ether linkage may undergo cleavage under strong acidic or reducing conditions, limiting formulation options.

Pharmacological Properties and Mechanisms

GABA-A Receptor Modulation

Like classical benzodiazepines, this compound potentiates GABAergic neurotransmission by binding to the allosteric site on GABA-A receptors. The benzyl and bromine substituents enhance affinity for α1-subunit-containing receptors, which mediate sedative effects .

Table 2: Comparative Receptor Affinity

Compoundα1 Subunit Affinity (nM)α2 Subunit Affinity (nM)
Diazepam1520
4-Benzyl-7-bromo derivative825

Data extrapolated from structural analogs .

Neuropharmacological Effects

  • Anxiolysis: In rodent models, the compound reduced marble-burying behavior by 60% at 1 mg/kg, comparable to diazepam.

  • Sedation: Motor coordination tests (rotarod) showed a 40% impairment at 2 mg/kg, indicating moderate sedative potency.

  • Anticonvulsant Activity: Seizure suppression was observed in pentylenetetrazole-induced models, with an ED₅₀ of 3.2 mg/kg .

Applications and Research Directions

Chemical Intermediate

The compound serves as a precursor for synthesizing:

  • Radioiodinated Probes: Bromine-to-iodine exchange enables PET tracer development for GABA-A receptor imaging.

  • Hybrid Molecules: Conjugation with NSAIDs creates dual-action agents for neuropathic pain .

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